1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine
Description
This compound features a piperidine core substituted at the 4-position with a 5-(2-furyl)-1H-pyrazol-3-yl group and at the 1-position with a 2,6-dinitro-4-(trifluoromethyl)phenyl moiety. The furyl-pyrazole substituent introduces aromaticity and hydrogen-bonding capacity, which may play roles in biological targeting or material applications.
Properties
IUPAC Name |
1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N5O5/c20-19(21,22)12-8-15(26(28)29)18(16(9-12)27(30)31)25-5-3-11(4-6-25)13-10-14(24-23-13)17-2-1-7-32-17/h1-2,7-11H,3-6H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZLXHLVJWLLFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC=CO3)C4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 377.27 g/mol. Its structure includes a piperidine ring substituted with a dinitro-trifluoromethyl phenyl group and a furyl-pyrazole moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the nitration of trifluoromethyl-substituted aromatic compounds followed by the formation of the piperidine ring. The final product is obtained through various chemical transformations that enhance its reactivity and biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds synthesized from pyrazole and thiazole derivatives showed good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound may also possess comparable antimicrobial effects .
The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific enzymes or receptors. The presence of nitro and trifluoromethyl groups can enhance binding affinity to molecular targets, potentially leading to inhibition or activation of specific biochemical pathways.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
- Antimicrobial Screening : A study on pyrazole derivatives indicated that certain compounds exhibited MIC values as low as 31.25 µg/mL against Aspergillus niger, suggesting strong antifungal activity .
- Enzyme Inhibition : Research into enzyme interactions has shown that compounds with similar structural motifs can inhibit diacylglycerol acyltransferase (DGAT), which is crucial in lipid metabolism, thus presenting potential therapeutic applications in metabolic disorders .
Comparative Analysis
To better understand the biological activity of the target compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate | Structure | Antimicrobial, Enzyme Inhibition |
| 1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-4-(2-methoxy-5-methyl)semicarbazide | Structure | Antimicrobial |
Comparison with Similar Compounds
Structural Analog: 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine
Key Differences :
- Core Structure: Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen).
- Substituent: The methylsulfanyl-nitrovinyl group replaces the furyl-pyrazole.
- Molecular Weight : 437.35 g/mol (piperazine analog) vs. ~455 g/mol (estimated for the target compound).
Inferred Properties :
- The piperazine analog may exhibit stronger intermolecular interactions due to dual nitrogen sites, affecting solubility and crystallization behavior.
- The nitrovinyl group could confer redox activity distinct from the aromatic pyrazole-furyl system in the target compound.
Dimeric Analog: 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(3-{1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidyl}propyl)piperidine
Key Differences :
- Dimeric Structure: Two phenyl-piperidine units linked via a propyl chain, doubling the molecular weight (~800–900 g/mol) compared to the monomeric target compound .
- Functional Groups : Retains the 2,6-dinitro-4-(trifluoromethyl)phenyl group but lacks the furyl-pyrazole substituent.
Inferred Properties :
- Increased steric bulk and lipophilicity due to the propyl linker and dual aromatic systems, likely reducing solubility in polar solvents.
- Potential for enhanced binding avidity in multi-site targets but possible challenges in bioavailability.
Computational and Crystallographic Insights
- SHELX Applications : The SHELX suite (e.g., SHELXL, SHELXS) could resolve crystallographic data for these compounds, revealing differences in bond lengths, angles, and packing efficiencies. For example, the furyl-pyrazole group in the target compound may induce unique π-stacking interactions compared to the nitrovinyl or dimeric analogs .
- The trifluoromethyl group in all analogs likely creates strong electron-deficient regions, while the furyl oxygen in the target compound may generate localized negative ESP, influencing reactivity .
Tabulated Comparison
| Property | Target Compound | Piperazine Analog | Dimeric Analog |
|---|---|---|---|
| Core Structure | Piperidine | Piperazine | Piperidine dimer |
| Key Substituents | Furyl-pyrazole | Methylsulfanyl-nitrovinyl | Propyl-linked phenyl-piperidine |
| Molecular Weight (g/mol) | ~455 (estimated) | 437.35 | ~800–900 |
| Polarity | Moderate | Higher (piperazine) | Low (dimeric, lipophilic) |
| Notable Features | Aromatic/H-bonding | Sulfur-enhanced hydrophobicity | Steric hindrance |
Research Implications
- The target compound’s furyl-pyrazole group may favor interactions with biological targets (e.g., enzymes or receptors) through dual aromatic and hydrogen-bonding motifs.
- Further experimental studies using SHELX for crystallography and Multiwfn for electron density mapping are recommended to validate these hypotheses .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(2-furyl)-1H-pyrazol-3-yl]piperidine?
Methodological Answer: Synthesis involves multi-step organic reactions. Begin with the preparation of the 2,6-dinitro-4-(trifluoromethyl)phenyl intermediate via nitration and trifluoromethylation of a benzene derivative. For the pyrazole-piperidine moiety, use a cyclocondensation reaction between hydrazine and a diketone precursor, followed by Suzuki coupling to attach the furyl group. Final assembly via nucleophilic substitution or Buchwald-Hartwig amination ensures piperidine linkage. Purification via column chromatography and validation by HPLC (≥95% purity) is critical .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Use a combination of - and -NMR to verify proton and carbon environments, particularly distinguishing aromatic (dinitrophenyl, furyl) and aliphatic (piperidine) regions. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystalline) provides unambiguous conformation, as demonstrated for structurally related piperidine-pyrazole hybrids .
Q. What solubility and stability considerations are critical for in vitro assays?
Methodological Answer: The compound’s solubility is influenced by the nitro and trifluoromethyl groups. Calculate logP (e.g., using PubChem’s computed data) to predict hydrophobicity. For stability, conduct stress testing under acidic/alkaline, oxidative, and photolytic conditions, monitored via HPLC. Store in inert atmospheres at –20°C to prevent nitro group degradation .
Q. What in vitro screening protocols are suitable for initial biological activity assessment?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or phosphatase targets) given the nitroaromatic and heterocyclic motifs. Use fluorescence polarization or FRET-based assays for high-throughput screening. Cytotoxicity profiling in HEK-293 or HepG2 cells (MTT assay) establishes baseline safety .
Q. How can substituent modifications optimize physicochemical properties?
Methodological Answer: Replace the furyl group with bioisosteres like thiophene (improved metabolic stability) or introduce electron-withdrawing groups (e.g., -CF) on the pyrazole to enhance electrophilicity. Computational tools (e.g., DFT for electron density mapping) guide rational design .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases). Validate with molecular dynamics simulations (GROMACS) to assess binding stability. The trifluoromethyl group’s electrostatic potential and nitro groups’ hydrogen-bonding capacity are key interaction points .
Q. What strategies resolve contradictory bioactivity data across studies?
Methodological Answer: Cross-validate assay conditions (e.g., buffer pH, ATP concentrations in kinase assays). Use orthogonal methods (SPR vs. ITC for binding affinity) to confirm results. For cytotoxicity discrepancies, standardize cell lines and culture conditions .
Q. How can metabolite identification inform toxicity profiles?
Methodological Answer: Incubate the compound with liver microsomes (human or murine) and analyze metabolites via LC-MS/MS. Focus on nitro-reduction products (amine derivatives) and furan ring oxidation, which may generate reactive intermediates. Compare with in silico predictions (e.g., Meteor Nexus) .
Q. What experimental designs address low synthetic yields in scale-up?
Methodological Answer: Optimize reaction stoichiometry using Design of Experiments (DoE). For example, vary equivalents of palladium catalyst in coupling reactions. Switch to flow chemistry for exothermic nitration steps to improve safety and reproducibility .
Q. How can structure-activity relationship (SAR) studies balance potency and selectivity?
Methodological Answer: Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) on the dinitrophenyl ring. Test against a panel of related targets (e.g., kinase isoforms) to identify selectivity determinants. Use Free-Wilson analysis to quantify contributions of substituents to activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
